Cas no 2248338-14-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate is a specialized organic compound featuring a phthalimide core linked to a 5-methylthiophene-substituted butanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The presence of the thiophene group enhances its potential as a building block for heterocyclic synthesis, while the ester linkage offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and derivatization processes. The compound is typically utilized in research settings where precise control over molecular design is critical. Proper handling under controlled conditions is recommended due to its reactive functional groups.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate structure
2248338-14-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
CAS No:2248338-14-7
MF:C17H15NO4S
Molecular Weight:329.37030339241
CID:6406800
PubChem ID:165728897

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate 化学的及び物理的性質

名前と識別子

    • EN300-6515250
    • 2248338-14-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
    • インチ: 1S/C17H15NO4S/c1-11-9-10-12(23-11)5-4-8-15(19)22-18-16(20)13-6-2-3-7-14(13)17(18)21/h2-3,6-7,9-10H,4-5,8H2,1H3
    • InChIKey: RCLCKCQOBAFACD-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1CCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 329.07217913g/mol
  • 同位素质量: 329.07217913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 471
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.9Ų
  • XLogP3: 3.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6515250-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
0.25g
$789.0 2023-05-31
Enamine
EN300-6515250-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
10g
$3683.0 2023-05-31
Enamine
EN300-6515250-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
0.05g
$719.0 2023-05-31
Enamine
EN300-6515250-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
0.5g
$823.0 2023-05-31
Enamine
EN300-6515250-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
1g
$857.0 2023-05-31
Enamine
EN300-6515250-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
2.5g
$1680.0 2023-05-31
Enamine
EN300-6515250-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
0.1g
$755.0 2023-05-31
Enamine
EN300-6515250-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate
2248338-14-7
5g
$2485.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoateに関する追加情報

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate (CAS No. 2248338-14-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate (CAS No. 2248338-14-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to by its systematic name or CAS number, belongs to the class of isoindole derivatives, which are known for their versatile applications in drug discovery and functional materials. The presence of both thiophene and isoindole moieties in its structure makes it a promising candidate for further exploration in medicinal chemistry and polymer science.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate features a unique combination of functional groups, including a dioxoisoindole core and a methylthiophene side chain. This arrangement contributes to its potential as a building block for small-molecule drugs or organic semiconductors. Researchers are particularly interested in its electronic properties, which could be leveraged in the development of OLED materials or photovoltaic devices. The compound's CAS No. 2248338-14-7 serves as a critical identifier for sourcing and regulatory compliance in global supply chains.

In recent years, the demand for high-performance organic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate has surged due to advancements in precision medicine and green chemistry. A common query among researchers is whether this compound exhibits biocompatibility or bioactivity, which remains an active area of investigation. Preliminary studies suggest its potential as a pharmacophore in targeting specific enzymes, though further validation is required. The methylthiophene component, in particular, is often associated with CYP450 enzyme interactions, a hot topic in drug metabolism research.

From a synthetic chemistry perspective, CAS No. 2248338-14-7 poses interesting challenges and opportunities. Its preparation typically involves esterification and cyclization steps, with yields optimized through catalytic methods. The compound's solubility profile (moderate in polar aprotic solvents) makes it suitable for solution-phase reactions, a feature highly valued in combinatorial chemistry. Industry professionals frequently search for alternative synthetic routes or scaling-up protocols for this molecule, reflecting its growing industrial relevance.

Environmental and sustainability considerations are increasingly shaping the discourse around compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate. Questions about its biodegradability and green synthesis pathways are trending in scientific forums. While not classified as hazardous, proper laboratory handling protocols are recommended due to its fine particulate nature. The compound's thermal stability (decomposition above 200°C) makes it suitable for various high-temperature applications, another frequently searched topic.

Analytical characterization of CAS No. 2248338-14-7 typically involves HPLC-MS, NMR spectroscopy, and X-ray crystallography for structural confirmation. The isoindole carbonyl groups produce distinctive IR stretching frequencies around 1700 cm-1, while the thiophene protons appear as characteristic multiplets in 1H NMR spectra. These analytical signatures are crucial for quality control in commercial batches, a concern frequently raised by procurement specialists.

The commercial landscape for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate is evolving, with suppliers offering various purity grades (98-99.5%) and packaging options. Price trends indicate growing demand, particularly from contract research organizations and academic laboratories. Storage recommendations generally suggest desiccated conditions at room temperature, with special attention to moisture sensitivity due to the ester linkage in its structure.

Future research directions for this compound may explore its structure-activity relationships in biological systems or its charge transport properties in thin-film devices. The scientific community continues to investigate whether modifications to its butanoate linker or thiophene substitution could enhance desired characteristics. As with many heterocyclic compounds, the balance between lipophilicity and water solubility remains a key optimization parameter for potential applications.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(5-methylthiophen-2-yl)butanoate (CAS No. 2248338-14-7) represents an intriguing case study at the intersection of medicinal chemistry and materials science. Its dual potential as a biological probe and functional material continues to drive research interest, while its synthetic accessibility makes it practical for various applications. As understanding of its properties deepens, this compound may emerge as a valuable tool in addressing contemporary challenges in healthcare and sustainable technology development.

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